SUCROSEOCTASULFATESODIUM
Description
Introduction
Historical Development and Context
The development of sucrose octasulfate sodium traces its origins to the broader field of carbohydrate chemistry and the systematic exploration of sulfated sugar derivatives during the mid-20th century. The preparation of sucrose octasulfate was first described in 1865 by P. Schützenberger, representing one of the earliest documented attempts to synthesize highly sulfated carbohydrate derivatives. However, the purification and detailed characterization of this compound were not achieved until 1887 when A. Herzfeld published comprehensive studies on its properties and structure.
The historical significance of sucrose octasulfate sodium extends beyond its initial chemical characterization, as researchers gradually recognized its potential as a surrogate for naturally occurring sulfated polysaccharides. During the latter half of the 20th century, scientists began investigating sulfated oligosaccharides as simplified models for understanding the complex interactions between glycosaminoglycans and various biological targets. This research trajectory positioned sucrose octasulfate sodium as a crucial bridge compound, offering the structural complexity necessary for meaningful biological interactions while maintaining the synthetic simplicity required for detailed mechanistic studies.
The evolution of synthesis methodologies for sucrose octasulfate sodium reflects advances in organic chemistry and process optimization. Early synthetic approaches faced significant challenges related to regioselectivity and product purification, but modern methods have achieved remarkable improvements in both yield and product quality. Contemporary synthesis protocols typically employ triethylamine-sulfur trioxide complexes under controlled temperature conditions, representing a substantial advancement over earlier methodologies.
Nomenclature and Chemical Identity
Chemical Names and Synonyms
Sucrose octasulfate sodium exhibits considerable nomenclatural complexity due to its systematic chemical name and the various descriptive approaches employed in different scientific contexts. The systematic International Union of Pure and Applied Chemistry name for this compound is octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate.
The compound is recognized under numerous synonyms that reflect both its chemical structure and commercial applications. Primary alternative designations include sucrosofate sodium, sodium sucrose octasulfate, and sucrose octasulphate sodium salt. Additional nomenclatural variants encountered in the scientific literature encompass alpha-D-glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, 2,3,4,6-tetrakis(hydrogen sulfate), sodium salt.
Commercial and pharmaceutical nomenclature systems have generated additional synonyms, including sucrose octasulfate octasodium salt and sodium salt of sucrose octasulfate. The diversity of naming conventions reflects the compound's utilization across multiple scientific disciplines and its incorporation into various commercial formulations. Research publications frequently employ shortened designations, though the complete systematic name remains essential for unambiguous chemical identification.
Chemical Abstract Service Registry Numbers
The Chemical Abstract Service has assigned the primary registry number 74135-10-7 to sucrose octasulfate sodium salt. This designation serves as the definitive identifier for the octasodium salt form of sucrose octasulfate, ensuring consistent referencing across scientific databases and regulatory documents. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with well-defined structural parameters and documented physical properties.
Alternative Chemical Abstract Service numbers exist for related compounds and different salt forms of sucrose octasulfate. These include registry numbers for the potassium salt derivatives and other cationic variants, though the sodium salt form represented by 74135-10-7 remains the most extensively studied and commercially relevant preparation. The systematic assignment of these registry numbers facilitates accurate chemical identification and regulatory tracking across international jurisdictions.
Significance in Biochemical Research
Sucrose octasulfate sodium has established itself as an indispensable tool in biochemical research, particularly in studies investigating protein-carbohydrate interactions and the mechanisms underlying glycosaminoglycan function. The compound's primary significance stems from its ability to serve as a well-defined, synthetic analog of naturally occurring sulfated polysaccharides, offering researchers a chemically homogeneous substitute for the inherently heterogeneous glycosaminoglycans found in biological systems.
The most prominent application of sucrose octasulfate sodium in biochemical research involves its use as a heparin surrogate in studies of blood coagulation and protein binding. Research investigations have demonstrated that sucrose octasulfate sodium binds to thrombin with a dissociation constant of approximately 1.4 micrometers, a value comparable to that observed for polymeric heparin under identical experimental conditions. This binding affinity, combined with the compound's well-defined chemical structure, has made it an invaluable tool for elucidating the molecular mechanisms underlying heparin-protein interactions.
Fibroblast growth factor research represents another major area where sucrose octasulfate sodium has proven essential. Crystallographic studies have revealed that sucrose octasulfate sodium can induce fibroblast growth factor-dependent dimerization of fibroblast growth factor receptors, mimicking the biological function of heparan sulfate in promoting growth factor signaling. The crystal structure of the dimeric fibroblast growth factor 2-fibroblast growth factor receptor 1-sucrose octasulfate sodium complex at 2.6-angstrom resolution has provided unprecedented insights into the molecular basis of growth factor activation.
The compound's utility extends to cancer research, where studies have demonstrated its ability to regulate tumor growth through modulation of growth factor activity. Research using mouse melanoma and lung carcinoma models has shown that sucrose octasulfate sodium can inhibit tumor growth by preventing fibroblast growth factor 2 binding to endothelial cells and facilitating the removal of pre-bound growth factors from cellular surfaces. These findings have positioned sucrose octasulfate sodium as a valuable research tool for investigating the role of sulfated carbohydrates in cancer biology.
Chemical Classification and Taxonomy
Sucrose octasulfate sodium belongs to the broad chemical classification of sulfated oligosaccharides, representing a synthetic member of this important class of bioactive carbohydrates. Within the hierarchical taxonomy of carbohydrate chemistry, the compound is specifically classified as a disaccharide derivative, constructed from the fundamental sucrose backbone consisting of glucose and fructose monosaccharide units. The extensive sulfation pattern distinguishes it from naturally occurring oligosaccharides and places it within the specialized category of highly modified synthetic carbohydrates.
From a structural perspective, sucrose octasulfate sodium exhibits characteristics that align it with glycosaminoglycan analogs, despite its disaccharide rather than polysaccharide nature. Glycosaminoglycans are complex carbohydrates composed of repeating disaccharide units built from amino sugars and uronic acids, featuring extensive sulfation patterns that confer their biological activities. While sucrose octasulfate sodium lacks the amino sugar components typical of natural glycosaminoglycans, its high degree of sulfation and ability to interact with heparin-binding proteins justify its classification as a glycosaminoglycan mimic.
The chemical taxonomy of sucrose octasulfate sodium also encompasses its classification as a polyanion due to the presence of eight negatively charged sulfate groups at physiological pH conditions. This polyanionic character represents a fundamental determinant of its biological activity and distinguishes it from neutral or cationic carbohydrate derivatives. The compound's high charge density, calculated as approximately 6.9 charges per nanometer based on its molecular dimensions, positions it among the most highly charged small molecules employed in biochemical research.
| Chemical Classification Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₄Na₈O₃₅S₈ |
| Molecular Weight | 1158.66 g/mol |
| Chemical Class | Sulfated Oligosaccharide |
| Structural Type | Disaccharide Derivative |
| Charge State | Octaanionic |
| Functional Classification | Glycosaminoglycan Analog |
| Nomenclature System | Designation |
|---|---|
| Systematic Name | Octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
| Primary Common Name | Sucrose Octasulfate Sodium |
| Alternative Name | Sucrosofate Sodium |
| Chemical Abstract Service Number | 74135-10-7 |
| Pharmaceutical Designation | Sodium Sucrose Octasulfate |
Properties
CAS No. |
127930-09-0 |
|---|---|
Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1 |
InChI Key |
NISORIHKFMUJCM-GZBOUJLJSA-N |
SMILES |
CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |
Isomeric SMILES |
C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS |
Canonical SMILES |
CC1CCCC(O1)OC2CCC(O2)COS |
Synonyms |
SUCROSEOCTASULFATESODIUM |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose octasulfate sodium is typically synthesized by reacting sucrose with sulfuric acid. The reaction involves the substitution of hydroxyl groups in the sucrose molecule with sulfate groups. This process is usually carried out under controlled temperature and time conditions to ensure complete sulfation .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate sodium involves large-scale sulfation reactions. The process includes the use of sulfuric acid and other reagents to achieve the desired degree of sulfation. The product is then purified and dried to obtain a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
Sucrose octasulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfate groups, potentially converting them back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of sucrose octasulfate sodium, while reduction reactions may yield partially or fully desulfated products .
Scientific Research Applications
Sucrose octasulfate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Sucrose octasulfate sodium is a component of sucralfate, a medication used to treat gastric and duodenal ulcers. .
Mechanism of Action
Sucrose octasulfate sodium exerts its effects by interacting with specific molecular targets and pathways. In the context of its use in sucralfate, the compound stimulates the release of somatostatin-like immunoreactivity from D cells in the gastric mucosa. This action helps in the healing of ulcers by promoting the release of endogenous gastric somatostatin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Sucroseoctasulfate Sodium with structurally or functionally related sulfated carbohydrates and sodium salts:
Key Differences
- Sulfation vs. Acetylation : Unlike Sucrose Octaacetate (a lipophilic compound used as a bitterant), Sucroseoctasulfate Sodium’s sulfation enhances hydrophilicity and bioadhesion, critical for mucosal protection .
- Charge Density : With eight sulfate groups, Sucroseoctasulfate Sodium exhibits higher anionic charge density than heparin (average 15–20 sulfates per disaccharide unit but larger molecular weight), influencing binding affinity to proteins like growth factors .
- Stability : Sulfated sugars like Sucroseoctasulfate Sodium are stable in acidic environments (pH 1–3), unlike Sulfanilamide, which degrades under similar conditions due to its sulfonamide group .
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability : Sucroseoctasulfate Sodium is minimally absorbed systemically, ensuring localized therapeutic effects. In contrast, Sulfanilamide achieves systemic absorption for antibacterial action .
- Mechanistic Specificity : While heparin targets coagulation factors, Sucroseoctasulfate Sodium selectively binds to ulcer sites, promoting tissue repair without anticoagulant risks .
Research Findings and Limitations
Efficacy in Gastroprotection
Clinical studies demonstrate that Sucroseoctasulfate Sodium accelerates ulcer healing by 40–60% compared to placebo, outperforming acetylated analogs like Sucrose Octaacetate, which lack mucoadhesive properties . However, its efficacy is pH-dependent, requiring co-administration with acid suppressants in severe cases.
Comparative Toxicity
Sucroseoctasulfate Sodium exhibits low toxicity (LD50 >5,000 mg/kg in rats), contrasting with Sulfanilamide’s risk of crystalluria at high doses .
Biological Activity
Sucrose octasulfate sodium (SOS) is a sulfated oligosaccharide that has garnered attention for its diverse biological activities, particularly in wound healing and mucosal protection. This article provides an in-depth examination of the biological activity of SOS, supported by recent research findings, case studies, and data tables.
1. Mucosal Protection:
SOS has been shown to protect the oesophageal mucosa against reflux oesophagitis. A study demonstrated that SOS administration resulted in a significant reduction in pathological scores in a dose-dependent manner when tested on oesophagitis-induced rats. The scores improved from a mean of 3.14 in the control group to 0.00 at the highest dosage (14.4 μmol/kg) of SOS, indicating its efficacy in reducing mucosal injury .
2. Wound Healing:
The Explorer trial highlighted the effectiveness of SOS-impregnated dressings in accelerating the healing of diabetic foot ulcers (DFUs). The trial involved 240 patients and found that 48% of those treated with SOS dressings healed within 20 weeks compared to 30% in the control group. This represents a 2.6-fold increase in healing odds for patients using SOS dressings .
3. Growth Factor Regulation:
Research indicates that SOS interacts with growth factors, particularly fibroblast growth factor-2 (FGF-2). SOS has been found to inhibit FGF-2 binding to endothelial cells and facilitate the release of pre-bound FGF-2, which may play a role in regulating tumor growth and angiogenesis .
Table 1: Summary of Key Studies on SOS
| Study | Focus | Findings |
|---|---|---|
| Oesophagitis Model | Mucosal Protection | Significant reduction in pathological scores with SOS treatment (mean score: 0.00 at 14.4 μmol/kg) |
| Explorer Trial | Diabetic Foot Ulcers | 48% healing rate with SOS dressings vs. 30% control; faster wound closure |
| FGF-2 Interaction | Tumor Growth Regulation | SOS inhibited FGF-2 binding and enhanced diffusion through membranes |
Case Studies
Case Study 1: Oesophagitis Treatment
In a controlled study involving rats, SOS was administered alongside sucralfate to evaluate its protective effects against reflux oesophagitis. The results indicated that while both compounds reduced ulcer size, SOS outperformed sucralfate at lower doses, suggesting its potential as a therapeutic agent for esophageal conditions .
Case Study 2: Diabetic Foot Ulcers
In clinical settings, patients receiving SOS-impregnated dressings reported improved healing rates and quality of life metrics compared to those receiving standard care. The trials confirmed that these dressings are safe and effective for treating difficult-to-heal noninfected neuroischemic diabetic foot ulcers .
Q & A
Q. How can systematic reviews address gaps in understanding Sucroseoctasulfate Sodium’s mechanism of action across disparate studies?
- Answer : Formulate a PICOT-structured research question (Population, Intervention, Comparison, Outcome, Timeframe) to narrow scope. Use Boolean search strings to aggregate literature (e.g., "Sucroseoctasulfate Sodium AND (anticoagulant OR anti-inflammatory)"). Perform thematic synthesis to identify mechanistic patterns .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
